Foslevodopa
CAS No.: 101141-95-1
VCID: VC0008530
Molecular Formula: C9H12NO7P
Molecular Weight: 277.17 g/mol
* For research use only. Not for human or veterinary use.
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Description | Foslevodopa is a medication that functions as a prodrug for levodopa, a dopamine precursor used in the treatment of Parkinson's disease . AbbVie developed foslevodopa, and its structure is identical to carbidopa/levodopa except for the replacement of a hydroxyl on each molecule with a phosphate group . Foslevodopa is approved for use in a subcutaneous infusion as a fixed-dose combination with foscarbidopa for the treatment of Parkinson's disease, and it is sold under the brand name Vyalev . The combination of foscarbidopa and foslevodopa is indicated for the treatment of motor fluctuations in adults with advanced Parkinson's disease . This drug is a formulation of levodopa/carbidopa prodrugs with increased solubility, allowing for a highly concentrated solution . Marketed as PRODUODOPA in the European Union, it is the first and only subcutaneous 24-hour infusion of levodopa-based therapy . Continuous delivery of PRODUODOPA provides levodopa 24-hours a day, potentially extending the period when symptoms are well-controlled . Foslevodopa has the chemical formula and a molecular weight of 277.17 g/mol . Chemically, it is also known as 3-hydroxy-O-phosphono-L-tyrosine . Foscarbidopa is a similar chemical compound; it is an aromatic amino acid decarboxylation inhibitor and prodrug for carbidopa . Foscarbidopa/foslevodopa's most common adverse reactions include infusion/catheter site reactions and infections, hallucinations, and dyskinesia . In 2023, the U.S. Food and Drug Administration (FDA) refused to approve the combination; however, it was approved for medical use in Canada in May 2023, in Australia in March 2024, and in the United States in October 2024 . |
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CAS No. | 101141-95-1 |
Product Name | Foslevodopa |
Molecular Formula | C9H12NO7P |
Molecular Weight | 277.17 g/mol |
IUPAC Name | (2S)-2-amino-3-(3-hydroxy-4-phosphonooxyphenyl)propanoic acid |
Standard InChI | InChI=1S/C9H12NO7P/c10-6(9(12)13)3-5-1-2-8(7(11)4-5)17-18(14,15)16/h1-2,4,6,11H,3,10H2,(H,12,13)(H2,14,15,16)/t6-/m0/s1 |
Standard InChIKey | YNDMEEULGSTYJT-LURJTMIESA-N |
SMILES | C1=CC(=C(C=C1CC(C(=O)O)N)O)OP(=O)(O)O |
Canonical SMILES | C1=CC(=C(C=C1CC(C(=O)O)N)O)OP(=O)(O)O |
Synonyms | DOPA 4-phosphate DOPA 4-phosphate, (32)P-(L-Tyr)-isomer DOPA 4-phosphate, (L-Tyr)-isome |
PubChem Compound | 127766 |
Last Modified | Feb 18 2024 |
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